Lipophilicity Gradient Across the Morpholine–Piperidine Linker-Length Series: XLogP3 Values from PubChem Computed Properties
The target compound (n-propyl linker) exhibits an intermediate computed lipophilicity (XLogP3 = 0.9) that is 0.9 log units higher than the direct-linked analog and 0.3 log units higher than the ethyl-linked congener [1][2]. This places it in an optimal range for balancing aqueous solubility and passive membrane permeability, a critical consideration for CNS and intracellular target applications [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 (4-(3-(piperidin-4-yl)propyl)morpholine, CAS 933707-41-6) |
| Comparator Or Baseline | XLogP3 = 0 (direct-linked, CAS 53617-35-9); 0.2 (methyl-linked, CAS 81310-62-5); 0.6 (ethyl-linked, CAS 500357-64-2) |
| Quantified Difference | ΔXLogP3 = +0.9 vs. direct-linked; +0.7 vs. methyl-linked; +0.3 vs. ethyl-linked |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem 2.2 (2025 release); all values from same computational method |
Why This Matters
The incremental lipophilicity gain of 0.3–0.9 log units directly influences logD7.4, passive permeability, and P-glycoprotein efflux susceptibility, meaning that selecting the propyl linker over shorter spacers can be the difference between a brain-penetrant lead and a peripherally restricted compound.
- [1] PubChem Compound Summary for CID 54404787, 4-[3-(Piperidin-4-yl)propyl]morpholine. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summaries for CID 795724, CID 12802906, and CID 270741 (linker-length series). National Center for Biotechnology Information (2025). View Source
- [3] Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds, Pharm. Chem. J., 2023. View Source
